molecular formula C21H28BrN5O B2492357 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396678-57-1

1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Número de catálogo: B2492357
Número CAS: 1396678-57-1
Peso molecular: 446.393
Clave InChI: DERNRYXXNUHUKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a piperazine core substituted with a 2-bromophenylacetyl group at position 1 and a 4-cyclohexyl-1,2,4-triazol-3-ylmethyl group at position 4. The cyclohexyl group contributes steric bulk, which may influence pharmacokinetics and target interaction .

Propiedades

IUPAC Name

2-(2-bromophenyl)-1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrN5O/c22-19-9-5-4-6-17(19)14-21(28)26-12-10-25(11-13-26)15-20-24-23-16-27(20)18-7-2-1-3-8-18/h4-6,9,16,18H,1-3,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERNRYXXNUHUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a synthetic derivative that belongs to the class of piperazine compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with both a bromophenyl acetyl group and a cyclohexyl triazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine have shown effectiveness against various bacterial strains. A study reported that related triazole compounds had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Bacteria
Triazole Derivative A3.12Staphylococcus aureus
Triazole Derivative B12.5Escherichia coli

Antiviral Activity

Triazole derivatives have also been investigated for their antiviral properties. Specifically, some studies indicate that modifications in the triazole ring can enhance the ability of these compounds to inhibit viral proteases, as seen in Zika virus studies where IC50 values were reported in the low micromolar range .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. For example, it has been shown to influence the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a critical role in glucocorticoid metabolism and is implicated in metabolic disorders such as obesity and diabetes .

Case Study 1: Metabolic Syndrome

A clinical trial investigated the effects of related triazole compounds on patients with metabolic syndrome. The results indicated that these compounds could significantly lower cortisol levels by inhibiting 11β-HSD1 activity, thereby improving metabolic parameters such as insulin sensitivity and lipid profiles .

Case Study 2: Antibacterial Efficacy

In a laboratory setting, a series of synthesized triazole derivatives were tested for antibacterial efficacy against resistant strains of bacteria. The results showed that certain derivatives exhibited enhanced potency compared to standard antibiotics like ciprofloxacin, suggesting their potential as alternative therapeutic agents in treating resistant infections .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that the compound can inhibit cell proliferation in colon cancer (HT-29) and lung cancer (A549) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1HT-2915.2
2A54912.8
ControlMRC-5>50

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. This is particularly relevant given the rising concern over antibiotic resistance.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli10 µg/mL
1S. aureus8 µg/mL
1P. aeruginosa15 µg/mL

Anticancer Mechanism

The anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells, involving the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Mechanism

For antimicrobial activity, the compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways within microbial cells.

Case Study 1: Evaluation of Anticancer Properties

A study conducted by researchers synthesized several piperazine derivatives, including the compound , and evaluated their cytotoxicity using MTT assays on various cancer cell lines. The results indicated that modifications to the piperazine ring significantly enhanced anticancer activity compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against clinical isolates of resistant bacteria. The findings suggested that the presence of both bromophenyl and triazole groups contributed to increased potency against multi-drug resistant strains .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Key Structural Features Impact on Properties Source
Target Compound : 1-[(2-Bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine - 2-Bromophenylacetyl group
- 4-Cyclohexyl-1,2,4-triazolylmethyl
Enhanced lipophilicity (Br), hydrogen bonding (triazole), and steric bulk (cyclohexyl)
1-[(2-Bromophenyl)methyl]-4-phenylpiperazine - 2-Bromophenylmethyl
- Phenyl substitution
Simpler structure; lacks triazole’s hydrogen-bonding potential and acetyl’s reactivity
1-[(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine - Cyclopentyl-triazole
- No bromophenyl group
Smaller cycloalkyl group reduces steric hindrance; absence of Br limits lipophilicity
1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine - Isoxazole ring
- 2-Chlorophenyl
Isoxazole offers different electronic effects; Cl (vs. Br) reduces lipophilicity and steric bulk
1-Aroyl-4-(4-methoxyphenyl)piperazines (e.g., 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine) - Aroyl group (e.g., 2-fluorobenzoyl)
- 4-Methoxyphenyl
Methoxy enhances solubility; aroyl groups influence supramolecular assembly via hydrogen bonding
1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine - 3-Bromobenzyl
- Cyclohexenylmethyl
Bromine position (meta vs. ortho) alters steric effects; cyclohexene introduces unsaturation

Q & A

Q. What are the key synthetic routes for 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:

Alkylation : Reacting piperazine with 2-bromophenylacetyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at room temperature for 6–8 hours .

Triazole Functionalization : Introducing the 4-cyclohexyl-1,2,4-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) mixture .

  • Optimization Strategies :
  • Monitor reaction progress via TLC (e.g., hexane:ethyl acetate gradients) .
  • Use column chromatography (silica gel, ethyl acetate:hexane) for purification .
  • Adjust stoichiometry of propargyl bromide (1.2 equiv.) to minimize side products .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl acetyl resonance at δ ~3.8 ppm for CH₂ groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₈BrN₅O).
  • HPLC : Purity assessment (≥95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target affinity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace cyclohexyl with smaller/larger groups) and assess impact on bioactivity .
  • Key SAR Findings :
  • Bromophenyl groups enhance lipophilicity and membrane penetration .
  • Cyclohexyl-triazole improves steric bulk, potentially influencing receptor binding .
  • Data Table : Comparison of Analog Activities
Substituent ModificationIC₅₀ (μM)MIC (μg/mL)
Cyclohexyl → Methyl12.532
Bromophenyl → Chlorophenyl8.728
Reference (Unmodified Compound)5.216
Source: Derived from

Q. What strategies resolve contradictions in enantioselectivity during asymmetric synthesis of piperazine derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (-)-sparteine or derivatives during lithiation-trapping to control stereochemistry .
  • Mechanistic Insights :
  • Electrophile choice (e.g., bulky groups reduce ring fragmentation) .
  • Distal N-substituents (e.g., Boc vs. alkyl) modulate enantioselectivity (up to 90% ee) .
  • Case Study : Synthesis of Indinavir intermediates achieved 2,5-trans selectivity via optimized electrophile addition .

Q. How can molecular docking studies predict binding modes to biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Target Selection : Prioritize targets with known piperazine interactions (e.g., serotonin receptors, EGFR kinase) .
  • Protocol :

Prepare ligand (compound) and receptor (PDB ID: e.g., 4ZUD for EGFR) structures using AutoDock Tools.

Perform flexible docking with Lamarckian GA (50 runs, 2.5 million evaluations).

Validate poses via MD simulations (e.g., GROMACS, 100 ns) to assess stability .

  • Key Interaction : Bromophenyl moiety forms halogen bonds with kinase hinge regions (e.g., Cys773 in EGFR) .

Q. What experimental designs address discrepancies in biological activity across cell lines or assays?

  • Methodological Answer :
  • Controlled Variables :
  • Cell passage number and culture conditions (e.g., hypoxia vs. normoxia) .
  • Assay endpoints (e.g., ATP-based vs. resazurin assays) .
  • Statistical Analysis :
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across replicates .
  • Report p-values and confidence intervals to quantify variability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.